1-Butyl-2-methylpyridinium iodide
Description
Contextualization as a Pyridinium-Based Ionic Liquid
1-Butyl-2-methylpyridinium iodide is classified as a pyridinium-based ionic liquid (IL). Ionic liquids are salts that are liquid at or near room temperature, a property that stems from their poorly coordinated ions, which frustrates the formation of a stable crystal lattice. Pyridinium-based ILs, specifically, are a subset of ionic liquids that feature a substituted pyridinium (B92312) cation. nih.govacs.org These compounds are noted for their potential as solvents and catalysts in various chemical reactions. nih.govsci-hub.se
The properties of pyridinium-based ionic liquids, such as their melting point, viscosity, and solubility, can be fine-tuned by modifying the alkyl substituents on the pyridinium ring and by changing the accompanying anion. nih.gov For instance, the related compound 1-butyl-2-methylpyridinium chloride has a melting point of 147°C. The choice of the anion, in this case, iodide, significantly influences the physicochemical characteristics of the ionic liquid.
Significance in Contemporary Chemical Science and Research Domains
The unique properties of ionic liquids, including their low volatility, high thermal stability, and tunable solvent properties, make them subjects of intense research in modern chemistry. sci-hub.se this compound, as a member of this class, is explored for its potential applications in various scientific fields.
Research has demonstrated the utility of related pyridinium-based ionic liquids in diverse applications. They are investigated as solvents and/or catalysts in chemical transformations such as condensation and cyclization reactions. sci-hub.se For example, a study on 1‐butyl‐2‐methylpipyridinium iodide, a similar compound, highlighted its role as a novel ionic liquid for the synthesis of complex organic molecules under green, solvent-free conditions. sci-hub.se This particular IL was found to be thermally stable up to 260 °C. sci-hub.se
Furthermore, the broader family of pyridinium-based ionic liquids is studied for applications in electrochemistry, including in batteries and fuel cells, and as lubricants and plastic additives. sci-hub.se The interactions of these ionic liquids with other molecules are also a key area of investigation. For instance, studies have explored how pyridinium-based ILs can affect the stability and activity of enzymes like lipase (B570770), which is crucial for industrial biocatalysis. nih.gov The specific structure of this compound, with its particular cation and anion, contributes to the ongoing exploration of how these compounds can be tailored for specific functions in synthesis, catalysis, and materials science.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-butyl-2-methylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.HI/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZPHDBEGOJTRL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049214 | |
| Record name | 1-Butyl-2-methylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13311-31-4 | |
| Record name | N-Butyl-2-methylpyridinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-2-methylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BUTYL-2-METHYLPYRIDINIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZE5ELR984 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Route Optimization for 1 Butyl 2 Methylpyridinium Iodide
Quaternization Reactions for Cation Formation
The synthesis of the 1-butyl-2-methylpyridinium cation is primarily achieved through a quaternization reaction, a fundamental process in organic chemistry for forming quaternary ammonium (B1175870) compounds. This involves the alkylation of the nitrogen atom in the pyridine (B92270) ring.
Reaction of 2-Methylpyridine (B31789) with Butyl Iodide
The most direct route for synthesizing 1-butyl-2-methylpyridinium iodide is the N-alkylation of 2-methylpyridine with butyl iodide. In this SN2 reaction, the nitrogen atom of the 2-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of the butyl group in butyl iodide. The iodide ion is displaced, becoming the counter-ion to the newly formed 1-butyl-2-methylpyridinium cation.
A notable aspect of this specific reaction is the influence of the methyl group at the C-2 position of the pyridine ring. This methyl group introduces steric hindrance, which can affect the rate of the quaternization reaction compared to the reaction with unsubstituted pyridine. mdpi.com The steric bulk around the nitrogen atom can make it more difficult for the butyl iodide to approach and form the new carbon-nitrogen bond. mdpi.com
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, solvent, and reaction time.
Temperature: Quaternization reactions are often accelerated by heating. For instance, similar reactions involving the quaternization of pyridine derivatives have been conducted at elevated temperatures, such as 70 °C, to increase the reaction rate. mdpi.com
Solvent: The choice of solvent can significantly impact the reaction. Solvents like ethanol (B145695) or acetone (B3395972) are commonly used for quaternization reactions. nih.gov In some cases, the reaction can be performed neat (without a solvent), which aligns with green chemistry principles by reducing solvent waste.
Reaction Time: Due to the steric hindrance from the 2-methyl group, longer reaction times may be necessary to achieve high conversion. mdpi.com For comparison, the quaternization of 2-methylpyridine with a different electrophile resulted in a significantly lower yield (31%) compared to the reaction with pyridine (78%) under the same conditions, even after prolonged reaction times. mdpi.com
Microwave irradiation has emerged as an alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields. nih.govresearchgate.net For example, microwave-assisted synthesis of pyridinium (B92312) salts has been shown to shorten reaction times from several hours to just 10-20 minutes, with yields increasing significantly. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyridinium Iodide
| Method | Reagents | Reaction Time | Yield (%) |
|---|---|---|---|
| Conventional | Nicotinamide (B372718) + Methyl Iodide | 17 hours | 78% |
| Microwave | Nicotinamide + Methyl Iodide | 20 minutes | High |
Data adapted from a study on nicotinamide quaternization, illustrating the potential for optimization. nih.gov
Anion Exchange and Metathesis Processes in Ionic Liquid Synthesis
While the direct synthesis yields this compound, the properties of the ionic liquid can be tuned by replacing the iodide anion with other anions. This is typically achieved through anion exchange or metathesis reactions.
Post-Synthesis Anion Modification Strategies
Anion metathesis is a common and versatile method for modifying the anion of an ionic liquid post-synthesis. nih.gov The process generally involves reacting the initial ionic liquid halide (in this case, this compound) with a salt containing the desired new anion.
A typical procedure involves dissolving the pyridinium iodide in a suitable solvent and adding a salt such as lithium bis(trifluoromethane)sulfonimide (LiTf₂N) or silver tetrafluoroborate (B81430) (AgBF₄). mdpi.compdx.edu The reaction drives towards the formation of a less soluble inorganic salt (e.g., lithium iodide or silver iodide), which precipitates out of the solution and can be removed by filtration. pdx.edu The desired ionic liquid with the new anion is then isolated from the remaining solution.
Another effective method involves the use of anion exchange resins. researchgate.netrsc.org In this technique, a column is packed with a resin that has been pre-loaded with the desired anion. A solution of this compound is passed through the column, where the iodide ions are exchanged for the anions on the resin, providing a convenient and often high-purity route to the new ionic liquid. rsc.org
Table 2: Common Anions Introduced via Metathesis
| Original Anion | Target Anion | Metathesis Reagent Example |
|---|---|---|
| Iodide (I⁻) | Bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) | Li[Tf₂N] or H[Tf₂N] |
| Iodide (I⁻) | Tetrafluoroborate ([BF₄]⁻) | Ag[BF₄] or H[BF₄] |
| Iodide (I⁻) | Hexafluorophosphate ([PF₆]⁻) | K[PF₆] or Ag[PF₆] |
| Iodide (I⁻) | Hydrogen Sulfate ([HSO₄]⁻) | K[HSO₄] |
This table presents examples of reagents used for anion exchange in ionic liquid synthesis. nih.govmdpi.com
Green Chemistry Principles in Synthetic Design
The synthesis of ionic liquids is increasingly being viewed through the lens of green chemistry, which emphasizes the reduction of waste, use of less hazardous chemicals, and employment of renewable resources.
Utilization of Renewable Resources and Sustainable Feedstocks
Applying green chemistry principles to the synthesis of this compound involves considering the lifecycle of its precursors: 2-methylpyridine and butyl iodide.
Pyridine Derivatives from Renewable Sources: Research is ongoing into producing pyridine and its derivatives from bio-based feedstocks. While many current industrial syntheses rely on fossil fuels, alternative pathways are being explored. Some naturally occurring pyridinium structures can serve as inspiration or starting points for greener ionic liquid design. rsc.org
Sustainable Feedstocks for Butyl Group: The butyl group is typically derived from butanol, which can be produced through fermentation of biomass (bio-butanol). Using bio-butanol as the precursor for butyl iodide would significantly improve the sustainability profile of the final ionic liquid.
Greener Synthetic Pathways: Beyond the feedstocks, the synthetic process itself can be made more environmentally friendly. As mentioned, solvent-free (neat) reactions and the use of microwave irradiation instead of conventional heating contribute to a greener process by reducing energy consumption and eliminating the need for solvent purchase and disposal. researchgate.netsemanticscholar.org The use of biotechnological synthesis methods, such as employing N-methyltransferases, also represents a move away from hazardous alkylating agents like iodomethane. rsc.org
The overarching goal is to design a synthetic route that is not only efficient but also minimizes environmental impact by incorporating renewable materials and energy-efficient processes.
Solvent-Free and Environmentally Benign Synthetic Approaches
The synthesis of pyridinium ionic liquids, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact. rsc.org Traditional synthesis methods often rely on volatile organic solvents, which contribute to pollution and pose safety hazards. researchgate.net Consequently, research has shifted towards solvent-free and more sustainable synthetic routes.
One of the primary green approaches is the direct quaternization of 2-methylpyridine with 1-iodobutane (B1219991) under solvent-free conditions. This reaction, a type of Menshutkin reaction, involves the formation of the N-C bond by the nucleophilic attack of the nitrogen atom in the pyridine ring on the alkyl halide. The reaction can be accelerated using alternative energy sources like microwave or ultrasound irradiation. These methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. semanticscholar.org
Key advantages of these environmentally benign approaches include:
Atom Economy: Solvent-free reactions maximize the incorporation of reactant atoms into the final product, reducing waste.
Reduced Energy Consumption: Methods like microwave synthesis can be more energy-efficient than traditional refluxing in a solvent.
Elimination of Hazardous Solvents: This approach avoids the use and disposal of toxic and flammable organic solvents.
Simplified Work-up: The absence of a solvent can simplify the isolation and purification of the final product.
While the direct reaction of 2-methylpyridine and 1-iodobutane is the most straightforward route, other green strategies involve the use of naturally derived starting materials or biotechnological pathways. rsc.org For instance, research into using S-adenosyl methionine as a methyl donor in biotechnological synthesis offers a way to avoid carcinogenic methylating agents like methyl iodide, although this is more relevant for methylpyridinium salts. rsc.org The overarching goal is to create pathways that are inherently safer and more sustainable. rsc.org
Purification Techniques for Research-Grade this compound
Achieving high purity is critical for academic applications, as even trace impurities like water, unreacted starting materials, or halide ions can significantly alter the physicochemical properties of ionic liquids. unizar.esgoogle.com A multi-step purification process is often necessary to obtain research-grade this compound.
Vacuum Drying and Solvent Evaporation Methods
Water is a common and problematic impurity in many ionic liquids, affecting properties such as viscosity, density, and electrochemical stability. illinois.eduaiaa.orgresearchgate.net Vacuum drying is a widely employed and effective method for removing water and other volatile impurities. researchgate.net The process involves placing the ionic liquid sample under a high vacuum (e.g., < 0.05 kPa) and often at an elevated temperature (e.g., 70-80 °C) for an extended period (e.g., 24-48 hours). unizar.esresearchgate.netgoogle.com The reduced pressure lowers the boiling point of water, facilitating its evaporation from the viscous ionic liquid.
Solvent evaporation is used after synthesis or solvent-based purification steps (like recrystallization) to remove the residual solvent. A rotary evaporator is typically used for this purpose, followed by high-vacuum drying to remove the final traces of solvent and absorbed moisture.
Table 1: Comparison of Drying Methods for Ionic Liquids
| Drying Method | Conditions | Effectiveness | Notes |
|---|---|---|---|
| Vacuum Drying | High vacuum (< 10⁻³ mbar), often with moderate heating (70-100 °C) | Highly effective for removing water and volatile solvents. researchgate.net | Standard and widely used method for ionic liquids. unizar.esgoogle.com |
| Molecular Sieves | Direct contact with activated 3Å molecular sieves | Effective for water removal, but may be less efficient than vacuum drying for some ILs. aiaa.orgresearchgate.net | The choice of sieve pore size is crucial to avoid absorption of the ionic liquid itself. researchgate.net |
| Gas Sparging | Bubbling a dry, inert gas (e.g., argon) through the heated IL | Can reduce water levels significantly (e.g., to ≤ 10 ppm). illinois.edu | Requires a controlled setup and a source of ultra-high purity gas. |
| Freeze Drying | Lyophilization | Can be used for certain ionic liquids. illinois.edu | Requires specialized equipment and is less common than vacuum drying. illinois.edu |
Recrystallization and Precipitation Techniques
Recrystallization is a fundamental technique for purifying solid ionic liquids like this compound. The process involves dissolving the crude product in a minimum amount of a suitable hot solvent or solvent mixture, followed by cooling to induce the formation of high-purity crystals. The impurities remain dissolved in the mother liquor.
The choice of solvent is critical. A good recrystallization solvent should:
Dissolve the ionic liquid sparingly or not at all at room temperature but completely at a higher temperature.
Dissolve impurities well at all temperatures or not at all.
Be easily removable from the purified crystals.
Common solvent systems for pyridinium salts include mixtures of alcohols (like ethanol or isopropanol) with non-polar solvents (like diethyl ether or hexane) or esters (like ethyl acetate). Precipitation can be induced by adding a non-solvent (an "antisolvent") to a solution of the ionic liquid, causing the desired product to crash out of the solution while impurities remain dissolved.
Chromatographic Purification Strategies
For achieving very high purity or for separating the target ionic liquid from structurally similar impurities, chromatographic methods can be employed. While less common for bulk purification due to cost and scale, it is a powerful tool for obtaining analytical-grade samples.
Ion-Exchange Chromatography: This technique can be effective for removing specific ionic impurities. For instance, anion-exchange chromatography could be used to remove residual halide precursors if a different anion were desired. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a versatile analytical technique that can also be adapted for preparative purification. The separation is based on the differential partitioning of the ionic liquid and impurities between a non-polar stationary phase (like C18) and a polar mobile phase. The aromatic nature of the pyridinium ring allows for π-π interactions with certain stationary phases, which can be utilized for selective separation. mdpi.com Ion chromatography is another specialized method developed for the analysis and quantification of pyridinium ionic liquids. oup.comtue.nl
Assessment of Purity for Academic Applications
Confirming the purity of this compound is essential before its use in research. A combination of analytical techniques is typically used to assess different aspects of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the ionic liquid and for detecting any organic impurities, including unreacted 2-methylpyridine or 1-iodobutane. mdpi.com The integration of proton signals can provide a quantitative measure of purity relative to a known standard.
Karl Fischer (KF) Titration: This is the gold standard for determining the water content in ionic liquids with high accuracy, capable of measuring water levels down to parts-per-million (ppm). unizar.esacs.org
Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen, which are then compared to the theoretical values calculated from the molecular formula. A close match provides strong evidence of the compound's purity and correct elemental composition.
Mass Spectrometry (MS): Provides information on the mass-to-charge ratio of the cation, confirming its molecular weight and structure.
Thermophysical Property Measurement: The purity of an ionic liquid is strongly correlated with its physical properties. Measurements of density, viscosity, refractive index, and thermal properties (like melting point or glass transition temperature) are often compared against literature values for the pure substance. acs.orgresearchgate.netresearchgate.net Deviations can indicate the presence of impurities.
Table 2: Analytical Techniques for Purity Assessment of this compound
| Technique | Purpose | Information Provided |
|---|---|---|
| ¹H and ¹³C NMR | Structural verification and detection of organic impurities. mdpi.com | Confirms the chemical structure and quantifies organic purity. |
| Karl Fischer Titration | Quantification of water content. unizar.es | Provides precise measurement of water impurity in ppm. |
| Elemental Analysis | Verification of elemental composition. | Confirms the C, H, N percentages match the theoretical formula. |
| Mass Spectrometry | Confirmation of molecular weight. | Verifies the mass of the 1-Butyl-2-methylpyridinium cation. |
| DSC/TGA | Thermal property analysis. | Determines melting point, glass transition, and thermal stability, which are sensitive to purity. acs.org |
| Viscometry/Densitometry | Measurement of physical properties. acs.org | Compares viscosity and density to literature values for the pure compound. |
By employing these rigorous synthesis and purification strategies, followed by comprehensive purity assessment, researchers can obtain high-grade this compound suitable for demanding academic applications.
Advanced Spectroscopic and Structural Characterization of 1 Butyl 2 Methylpyridinium Iodide
X-Ray Diffraction (XRD)
X-Ray Scattering for Condensed Phase Structural Analysis
No specific studies employing X-ray scattering techniques, such as Small-Angle X-ray Scattering (SAXS) or Wide-Angle X-ray Scattering (WAXS), for the analysis of 1-Butyl-2-methylpyridinium iodide in its condensed phases (e.g., liquid or liquid crystalline states) were found. This type of analysis is crucial for elucidating the nanoscale organization and intermolecular correlations in non-crystalline states, which is particularly relevant for ionic liquids.
Computational Chemistry and Theoretical Modeling of 1 Butyl 2 Methylpyridinium Iodide
Ion Pairing and Supramolecular Aggregate Analysis
In the condensed phase, 1-butyl-2-methylpyridinium iodide does not exist as a simple collection of discrete cations and anions. Instead, it forms a complex, structured liquid characterized by significant ion pairing and the formation of larger supramolecular aggregates. Computational studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the nature of these interactions.
Research on analogous pyridinium-based ionic liquids, such as 1-butyl-3-methylpyridinium (B1228570) halides, reveals that the interaction between the cation and the anion is highly directional and primarily driven by a combination of electrostatic forces and hydrogen bonding. rsc.org In the case of this compound, the iodide anion (I⁻) is expected to form a hydrogen bond with the acidic protons of the pyridinium (B92312) ring. The positioning of the methyl group at the 2-position sterically influences the preferred location of the anion around the cation. DFT calculations on similar systems have shown that the most stable ion pair configuration involves the anion situated above the plane of the pyridinium ring, interacting with the ortho-protons. rsc.org The strength of this interaction is significant, with calculated interaction energies for related halide ion pairs being much larger than typical hydrogen bonds, indicating a strong electrostatic component. sci-hub.se
Molecular dynamics (MD) simulations, a computational method that simulates the physical movements of atoms and molecules, can further illuminate the structure of the bulk liquid. While specific MD studies on this compound are not prevalent, simulations on similar ionic liquids, such as those based on the 1-butyl-3-methylimidazolium cation, demonstrate the formation of extended, transient networks of interacting ions. nih.gov These simulations show that while contact ion pairs are the primary structural motif, larger clusters and aggregates are also present, influencing the liquid's transport properties like viscosity and conductivity. nih.gov The presence of the iodide anion, being larger and more polarizable than lighter halides like chloride, is expected to lead to a "softer" interaction, potentially resulting in different aggregate structures and dynamics compared to its chloride or bromide counterparts.
The table below, compiled from data on analogous pyridinium and imidazolium (B1220033) halide ionic liquids, illustrates the typical nature of cation-anion interactions as determined by computational methods.
| Interaction Type | Key Contributing Factors | Computational Method | Expected Significance in [C4mpy-2]I |
| Hydrogen Bonding | Interaction between the iodide anion and the acidic protons on the pyridinium ring. | DFT, AIM Theory | High |
| Electrostatic Attraction | Strong coulombic forces between the positively charged cation and the negatively charged anion. | DFT, NBO Analysis | Dominant |
| Dispersion Forces | van der Waals interactions, particularly involving the butyl chain and the large iodide anion. | DFT with dispersion correction (e.g., DFT-D3) | Moderate to High |
This table is illustrative and based on findings from related ionic liquids.
Quantum Chemical Computations for Property Prediction
Quantum chemical computations, particularly DFT, are powerful tools for predicting a wide array of physicochemical properties of ionic liquids from first principles, often before they are synthesized. These methods allow for the calculation of molecular-level properties that can be correlated with macroscopic behavior.
For this compound, quantum chemical calculations can be used to predict its fundamental properties. The geometry of the individual 1-butyl-2-methylpyridinium cation and the iodide anion, as well as the structure of the resulting ion pair, can be optimized to find the lowest energy conformations. From these optimized structures, a wealth of information can be derived.
One of the key applications is the prediction of spectroscopic properties. For instance, the vibrational frequencies (infrared and Raman spectra) can be calculated and compared with experimental data to validate the computed structures. nih.gov Similarly, NMR chemical shifts can be predicted, which are highly sensitive to the electronic environment of the nuclei and thus provide a stringent test of the accuracy of the computational model, especially in capturing the effects of ion pairing. rsc.org
Furthermore, quantum chemical methods are employed to calculate electronic properties that are crucial for applications in electrochemistry and materials science. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the ion pair are often used to estimate the electrochemical window of the ionic liquid. ut.ee A large HOMO-LUMO gap generally suggests greater electrochemical stability. Other predictable properties include molecular polarizability, which is related to the refractive index, and charge distribution within the ions, which influences their interaction strength and solvation capabilities. arxiv.orgrsc.org
The following table presents a summary of properties that can be predicted for this compound using quantum chemical computations, based on established methodologies for other ionic liquids.
| Predicted Property | Computational Method | Relevance |
| Optimized Molecular Geometry | DFT (e.g., B3LYP, M06-2X) | Provides the foundational structure for all other property calculations. |
| Interaction Energy | DFT with basis set superposition error (BSSE) correction | Quantifies the strength of the bond between the cation and anion. |
| Vibrational Frequencies | DFT | Predicts IR and Raman spectra for structural characterization. |
| NMR Chemical Shifts | DFT (GIAO method) | Aids in the interpretation of experimental NMR data and confirms ion pairing interactions. |
| HOMO-LUMO Energies | DFT | Estimates the electrochemical stability window. |
| Molecular Polarizability | DFT | Relates to the refractive index and solvation characteristics. |
| Natural Bond Orbital (NBO) Charges | NBO Analysis (post-DFT) | Describes the charge distribution and charge transfer between ions. |
This table outlines common computational predictions for ionic liquids.
Applications in Materials Science Leveraging 1 Butyl 2 Methylpyridinium Iodide As an Ionic Liquid
Development of Advanced Functional Materials
The unique physicochemical properties of 1-Butyl-2-methylpyridinium iodide, such as its ionic conductivity and thermal stability, make it a candidate for the development of new functional materials with tailored characteristics.
While extensive research has been conducted on various ionic liquids for polymer electrolytes and ionogels, specific studies detailing the use of this compound in these applications are not widely reported in the current scientific literature. The general principle involves the incorporation of an ionic liquid into a polymer matrix to create a solid or quasi-solid electrolyte with good ionic conductivity. These materials are crucial for the development of safer, all-solid-state electrochemical devices. For pyridinium-based ILs, the anion has been shown to play a significant role in the stability and performance of the resulting material. For instance, in studies involving Candida rugosa lipase (B570770) stability, the bromide anion in pyridinium (B92312) ILs offered more stability to the enzyme's conformation compared to the tetrafluoroborate (B81430) anion, an insight that could be relevant for the design of biocompatible ionogels. nih.gov
This compound, also abbreviated as B2-MPI, has been identified as a potential component for electrolytes in dye-sensitized solar cells (DSSCs). amu.edu.pl DSSCs are a promising type of photovoltaic cell, and ionic liquids are considered ideal for use as electrolyte components due to their low volatility and high ionic conductivity, which can enhance the long-term stability of the device compared to traditional organic solvents. amu.edu.pl
Research on pyridinium iodide salts in DSSCs has shown that they are competitive with the more conventional imidazolium (B1220033) iodide salts. amu.edu.pl They are often easier and less expensive to prepare. The structure of the pyridinium cation, including the position of alkyl groups, can influence the cell's performance. For example, the presence of a methyl group on the pyridinium head, as in a picolinium derivative, has been observed to cause a noticeable drop in the open-circuit voltage (Voc).
Below is a table showing the performance of a dye-sensitized solar cell using a silane-based ionic liquid electrolyte, illustrating the potential of such systems. While not specific to this compound, it provides a reference for the typical performance characteristics of IL-based DSSCs.
| Electrolyte Component | Open-circuit Voltage (Voc) / V | Short-circuit Current Density (Jsc) / mA cm-2 | Fill Factor (FF) | Efficiency (η) / % |
| Silane-based IL | 0.63 | 11.7 | 0.64 | 4.7 |
| Acetonitrile (reference) | 0.68 | 13.0 | 0.68 | 6.0 |
| This table is based on data for a related silane-based ionic liquid electrolyte in a DSSC and is for illustrative purposes. nih.gov |
Further advancements in this area will likely focus on synthesizing new ionic liquids with molecular structures tailored for low viscosity and high specific conductivity to maximize DSSC efficiency. nih.gov
Liquid-Liquid Extraction and Separation Processes
Ionic liquids are gaining traction as "green" alternatives to volatile organic compounds in extraction and separation processes due to their negligible vapor pressure and tunable solvating properties.
The application of this compound for the extraction of specific organic compounds and metals is not extensively documented. However, research on other pyridinium-based ionic liquids demonstrates their potential in this field. For example, a method using a pyridinium ionic liquid, 1-ethylpyridinium bromide ([EPy]Br), was developed for the liquid-solid extraction of inorganic and organic iodine compounds from Laminaria, a type of seaweed. nih.gov This process proved to be simple, green, and effective, with high recovery rates for the target compounds. nih.gov
The study optimized several parameters for the extraction process, which are summarized in the table below.
| Parameter | Optimal Condition |
| Ultrasonic Intensity | 100 W |
| IL Concentration | 200 mM [EPy]Br |
| Extraction Time | 30 min |
| Liquid/Solid Ratio | 10 mL/g |
| pH | 6.5 |
| This data pertains to the extraction of iodine compounds using 1-ethylpyridinium bromide ([EPy]Br) and illustrates the conditions for an effective IL-based extraction. nih.gov |
The recovery values for iodide (I-), monoiodo-tyrosine (MIT), and diiodo-tyrosine (DIT) were between 88% and 94%, showcasing the efficiency of pyridinium ILs in extracting bioactive compounds from complex matrices. nih.gov This suggests that this compound could potentially be employed in similar extraction systems, although specific studies are needed to confirm its efficacy.
Aqueous biphasic systems (ABS) are a form of liquid-liquid extraction that uses two immiscible aqueous phases, offering a benign environment for the separation of biomolecules. nih.gov While IL-based ABS have been widely investigated, particularly with imidazolium salts, the use of this compound in such systems is not specifically reported in the reviewed literature. The formation of an ABS with an ionic liquid depends on the interactions between the IL, a salting-out agent (like a salt or a polymer), and water. nih.govrsc.org The choice of the ionic liquid's cation and anion is crucial in determining the phase behavior and the partitioning of solutes. nih.gov Research on various ILs has shown that their ability to form two phases is influenced by factors such as the hydration energy of the ions and the concentration of "free" ions in the solution. nih.gov Future research could explore the phase diagrams of systems containing this compound to determine its suitability for ABS applications.
Processing of Biopolymers
The dissolution and processing of biopolymers like cellulose (B213188) and chitin (B13524) are challenging due to their extensive hydrogen-bonding networks. researchgate.netacs.org Ionic liquids have emerged as powerful solvents capable of dissolving these recalcitrant biopolymers without derivatization. researchgate.netacs.org
While direct studies on the use of this compound for biopolymer processing are limited, research on other pyridinium-based ILs highlights their potential. For instance, 1-butyl-3-methylpyridinium (B1228570) chloride has been shown to dissolve cellulose. rsc.org The dissolving power of ionic liquids is largely attributed to the ability of the anion to form hydrogen bonds with the hydroxyl groups of the biopolymer, thereby disrupting the intermolecular and intramolecular bonds. researchgate.net The cation's role is to separate the polymer chains. researchgate.net
In a study on the dissolution of cellulose, chitosan, and chitin, an acidic pyridinium IL, 1-(carboxymethyl)pyridinium chloride, was found to be highly effective, dissolving up to 11 wt.% of cellulose. nih.gov Interestingly, the presence of up to 40 wt.% water in the IL enhanced the dissolution process, which is a significant advantage for reducing costs and simplifying processing. nih.gov
The table below shows the dissolution capacity of 1-(carboxymethyl)pyridinium chloride for different biopolymers.
| Biopolymer | Maximum Concentration (wt.%) |
| Cellulose | 11 |
| Chitosan | 10 |
| Chitin | 5 |
| This data is for the ionic liquid 1-(carboxymethyl)pyridinium chloride and demonstrates the potential of pyridinium-based ILs in biopolymer dissolution. nih.gov |
These findings suggest that this compound, as part of the pyridinium IL family, could also be a candidate for biopolymer processing, although experimental verification is required to determine its specific capabilities and optimal processing conditions.
Dissolution and Functionalization of Cellulose
Extensive research into the applications of ionic liquids for the dissolution and subsequent functionalization of cellulose has been a significant focus within materials science. These novel solvents offer unique properties for processing biomass. However, a thorough review of available scientific literature reveals a notable absence of specific research findings on the use of This compound for the dissolution and functionalization of cellulose.
While the broader class of pyridinium-based ionic liquids has been investigated for these purposes, and imidazolium-based ionic liquids have been studied extensively, specific data, including dissolution parameters (such as temperature, time, and cellulose concentration) and detailed outcomes of functionalization reactions (like etherification or esterification) employing this compound, are not present in the current body of published research.
Consequently, the creation of detailed research findings and interactive data tables on the dissolution and functionalization of cellulose using this compound is not possible at this time due to the lack of available empirical data. Further research is required to explore and characterize the potential of this specific ionic liquid in cellulose processing.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 1-butyl-2-methylpyridinium iodide, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via quaternization of 2-methylpyridine with 1-iodobutane under reflux in anhydrous conditions. Purity validation requires a combination of elemental analysis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C), and high-performance liquid chromatography (HPLC). For reproducibility, ensure stoichiometric control and inert atmosphere to minimize byproducts like 1-butyl-3-methylpyridinium iodide isomers, which are common in alkylation reactions .
Q. Which techniques are recommended for structural characterization of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Use SHELX programs (e.g., SHELXL) for refinement, ensuring proper data collection at low temperatures to reduce thermal motion artifacts . Complementary techniques include Fourier-transform infrared spectroscopy (FT-IR) to confirm the absence of unreacted precursors and mass spectrometry (MS) for molecular ion validation .
Q. How can researchers determine basic physicochemical properties such as melting point and solubility?
- Methodological Answer : Melting points should be measured using differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen. For solubility, prepare saturated solutions in target solvents (e.g., water, alcohols, acetonitrile) and quantify dissolved ions via conductivity measurements or UV-Vis spectroscopy. Note that solubility in polar solvents is influenced by the iodide counterion’s high charge density .
Advanced Research Questions
Q. How do thermodynamic properties of this compound vary with solvent interactions, and how can COSMO-RS modeling aid interpretation?
- Methodological Answer : Experimental data (e.g., activity coefficients, vapor-liquid equilibria) can be collected using isothermal titration calorimetry (ITC) or headspace gas chromatography. Pair these with COSMO-RS computational modeling to predict solvation behavior and ion-solvent interactions. Discrepancies between experimental and modeled data often arise from neglecting hydrogen-bonding effects, requiring iterative refinement of sigma profiles .
Q. What experimental designs are effective for studying electrochemical stability in ionic liquid applications?
- Methodological Answer : Cyclic voltammetry (CV) in a three-electrode cell (glassy carbon working electrode, Pt counter, Ag/Ag reference) under argon is standard. Scan rates of 50–100 mV/s are optimal to assess redox stability. Note that iodide ions may oxidize at potentials >1.0 V vs. SHE, necessitating controlled potential windows. For reproducibility, pre-dry the ionic liquid at 80°C under vacuum for 24 hours .
Q. How can contradictory literature data on ionic conductivity be resolved?
- Methodological Answer : Contradictions often stem from impurities (e.g., residual halides, water) or inconsistent measurement conditions. Use impedance spectroscopy with a calibrated cell constant, and report temperature (±0.1°C) and water content (<50 ppm via Karl Fischer titration). Cross-validate with Walden plots to assess ionicity deviations from ideal behavior .
Q. What computational approaches best predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set is suitable for modeling reaction pathways. Focus on the pyridinium ring’s electrophilicity and iodide’s nucleophilic participation. Solvent effects can be incorporated using the polarizable continuum model (PCM). Validate with kinetic studies (e.g., stopped-flow techniques) .
Methodological Notes
- Safety : Handle this compound with nitrile gloves and goggles due to potential iodide toxicity. Avoid exposure to light to prevent degradation .
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including full synthetic protocols, characterization data, and raw instrument outputs in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
